molecular formula C18H19N3OS B12027806 4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 539808-42-9

4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12027806
CAS No.: 539808-42-9
M. Wt: 325.4 g/mol
InChI Key: MMBHZDYLMFRAMN-UHFFFAOYSA-N
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Description

4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.

    Attachment of the Propylphenoxy Group: The propylphenoxy group can be attached through an etherification reaction using propylphenol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, microwave-assisted reactions, and solvent-free conditions to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The phenyl and propylphenoxy groups can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole-3-thione: Lacks the propylphenoxy group, making it less complex.

    3-((4-Propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione: Lacks the phenyl group, altering its biological activity.

    4-Phenyl-3-((4-methylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione: Contains a methyl group instead of a propyl group, affecting its chemical properties.

Uniqueness

4-Phenyl-3-((4-propylphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both the phenyl and propylphenoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

539808-42-9

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-phenyl-3-[(4-propylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3OS/c1-2-6-14-9-11-16(12-10-14)22-13-17-19-20-18(23)21(17)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13H2,1H3,(H,20,23)

InChI Key

MMBHZDYLMFRAMN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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